![molecular formula C9H9N3O2 B1370950 methyl 5-amino-1H-indazole-4-carboxylate CAS No. 78416-43-0](/img/structure/B1370950.png)
methyl 5-amino-1H-indazole-4-carboxylate
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Description
“Methyl 5-amino-1H-indazole-4-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da .
Synthesis Analysis
The synthesis of indazoles, including “methyl 5-amino-1H-indazole-4-carboxylate”, has been a topic of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “methyl 5-amino-1H-indazole-4-carboxylate” includes 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . It has a polar surface area of 81 Ų and a molar refractivity of 52.6±0.3 cm³ .
Physical And Chemical Properties Analysis
“Methyl 5-amino-1H-indazole-4-carboxylate” has a density of 1.4±0.1 g/cm³, a boiling point of 408.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±23.2 °C .
Scientific Research Applications
Anticancer Research
Indazole compounds, including methyl 5-amino-1H-indazole-4-carboxylate, are explored for their potential anticancer properties. They have been found to inhibit cell growth in various cancer cell lines, including colon and melanoma, due to their ability to interfere with cell signaling pathways .
Anti-HIV Research
Indazole derivatives have been studied for their anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives suggest potential efficacy against HIV-1 .
Anti-inflammatory and Antibacterial Research
The indazole moiety is known for its anti-inflammatory and antibacterial effects. Methyl 5-amino-1H-indazole-4-carboxylate could be used in the development of new drugs targeting these conditions .
Antihypertensive Research
Indazoles are also investigated for their antihypertensive effects. They may act on vascular smooth muscles or influence hormonal control mechanisms to lower blood pressure .
5. Fibroblast Growth Factor Receptors (FGFRs) Inhibition Novel indazole derivatives have been synthesized and evaluated for their inhibitory activities against FGFRs, which are implicated in various pathological conditions .
Anti-tubercular Activity
Some indazole-containing compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
properties
IUPAC Name |
methyl 5-amino-1H-indazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDKZQRERLGTPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650587 |
Source
|
Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78416-43-0 |
Source
|
Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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